Chlorodénafil

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chlorodenafil has several scientific research applications, including:

Mécanisme D'action

Target of Action

Chlorodenafil is a related compound of Sildenafil . Its primary target is phosphodiesterase, specifically phosphodiesterase type 5 (PDE-5) . PDE-5 is an enzyme that is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum . cGMP is a cellular messenger that plays a crucial role in the physiological mechanism of penile erection .

Mode of Action

The physiological mechanism of erection of the penis involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation . NO then activates the enzyme guanylate cyclase, which results in increased levels of cGMP, producing smooth muscle relaxation and inflow of blood to the corpus cavernosum . Chlorodenafil enhances the effect of NO by inhibiting PDE-5, which is responsible for the degradation of cGMP in the corpus cavernosum . When sexual stimulation causes local release of NO, inhibition of PDE-5 by Chlorodenafil causes increased levels of cGMP in the corpus cavernosum, resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Biochemical Pathways

The biochemical pathway affected by Chlorodenafil is the NO-cGMP pathway . When Chlorodenafil inhibits PDE-5, it prevents the degradation of cGMP, leading to an increase in cGMP levels . This increase in cGMP levels leads to smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and penile erection . The downstream effects of this pathway include vasodilation and increased blood flow, which are essential for the physiological process of penile erection .

Pharmacokinetics

Given its structural similarity to sildenafil, it can be inferred that it may have similar adme (absorption, distribution, metabolism, and excretion) properties . Sildenafil is rapidly absorbed, with slower absorption when taken with a high-fat meal . It is distributed throughout the body and is primarily metabolized in the liver via CYP3A4 (major) and CYP2C9 (minor route) . The major metabolite is formed via the N-desmethylation pathway and has 50% of the activity as Sildenafil . Sildenafil is primarily excreted in the feces (~80%, as metabolites) and urine (~13%) .

Result of Action

The molecular and cellular effects of Chlorodenafil’s action are primarily seen in the smooth muscle cells of the corpus cavernosum . By inhibiting PDE-5 and increasing cGMP levels, Chlorodenafil causes relaxation of these smooth muscle cells . This relaxation allows for increased blood flow into the corpus cavernosum, leading to penile erection .

Action Environment

The action, efficacy, and stability of Chlorodenafil can be influenced by various environmental factors. These factors can include the presence of other medications, the user’s overall health status, and lifestyle factors such as diet and exercise. For instance, certain medications can interact with Chlorodenafil and affect its metabolism, potentially altering its efficacy . Additionally, conditions like liver or kidney disease can impact the drug’s metabolism and excretion, potentially requiring dose adjustments . Lifestyle factors such as alcohol consumption can also impact the drug’s effectiveness and side effect profile .

Méthodes De Préparation

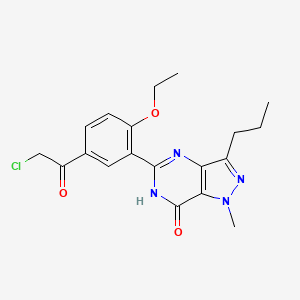

Synthetic Routes and Reaction Conditions: Chlorodenafil can be synthesized through a multi-step process involving the reaction of 5-(2-chloroacetyl)-2-ethoxyphenyl with 1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-one . The reaction typically requires the use of organic solvents and specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods: While detailed industrial production methods for chlorodenafil are not extensively documented, it is likely that the synthesis involves standard pharmaceutical manufacturing techniques, including the use of high-purity reagents, controlled reaction environments, and purification processes to ensure the compound’s quality and consistency .

Analyse Des Réactions Chimiques

Types of Reactions: Chlorodenafil undergoes various chemical reactions, including:

Oxidation: Chlorodenafil can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the chlorodenafil molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted chlorodenafil compounds .

Comparaison Avec Des Composés Similaires

Sildenafil: A well-known PDE-5 inhibitor used to treat erectile dysfunction and pulmonary arterial hypertension.

Tadalafil: Another PDE-5 inhibitor with a longer duration of action compared to sildenafil.

Vardenafil: Similar to sildenafil, used for the treatment of erectile dysfunction.

Uniqueness of Chlorodenafil: Chlorodenafil is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other PDE-5 inhibitors. Its structural modifications may also result in different therapeutic effects and side effect profiles .

Propriétés

IUPAC Name |

5-[5-(2-chloroacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O3/c1-4-6-13-16-17(24(3)23-13)19(26)22-18(21-16)12-9-11(14(25)10-20)7-8-15(12)27-5-2/h7-9H,4-6,10H2,1-3H3,(H,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJGGFDIPKRVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CCl)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747329 | |

| Record name | 5-[5-(Chloroacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1058653-74-9 | |

| Record name | Chlorodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1058653749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[5-(Chloroacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BQX9L0FU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-TERT-BUTYL-2,2,14,14-TETRAHOMO-2A,14A, DIOXACALIX[4]ARENE-TETRAACETIC ACID TETRA-TERT-BUTYL ESTER](/img/new.no-structure.jpg)